molecular formula C16H12ClF3N6OS B2939844 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 577700-13-1

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2939844
CAS No.: 577700-13-1
M. Wt: 428.82
InChI Key: GFSNFIFJBZQFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates a 1,2,4-triazole core linked to a substituted phenylacetamide via a thioether bridge. The 1,2,4-triazole scaffold is a well-known pharmacophore in drug discovery due to its versatile biological activities and ability to participate in hydrogen bonding . The specific presence of the 4-amino group on the triazole ring and the pyridin-3-yl substituent suggests potential for molecular interactions with various enzymatic targets. The acetamide portion of the molecule is functionalized with a 2-chloro-5-(trifluoromethyl)phenyl group, a motif commonly associated with enhanced lipophilicity and metabolic stability in bioactive molecules, making it a valuable scaffold for structure-activity relationship (SAR) studies . While the exact mechanism of action for this specific compound requires further investigation, analogous compounds featuring the 1,2,4-triazole nucleus have been reported to exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound is provided exclusively for non-human, in-vitro research applications. It is intended for use in assay development, high-throughput screening, and as a building block in the synthesis of more complex chemical entities for pharmaceutical research. Researchers are advised to handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N6OS/c17-11-4-3-10(16(18,19)20)6-12(11)23-13(27)8-28-15-25-24-14(26(15)21)9-2-1-5-22-7-9/h1-7H,8,21H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSNFIFJBZQFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazide precursors. For example, pyridine-3-carboxylic acid hydrazide reacts with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate. Subsequent treatment with hydrazine hydrate under reflux conditions induces cyclization, yielding 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is critical for downstream functionalization.

Reaction Conditions :

  • Solvent : Ethanol or water
  • Temperature : Reflux (78–100°C)
  • Catalyst : KOH or NaOH
  • Yield : 65–85%

Microwave-Assisted Cyclization

Microwave irradiation offers a solvent-free alternative, reducing reaction times from hours to minutes. In one protocol, pyridine-3-carboxylic acid hydrazide and thiourea undergo microwave-assisted cyclization at 150–200 W, producing the triazole thiol derivative in 73% yield. This method minimizes byproduct formation and enhances scalability.

Thioether Formation via Alkylation

The thioether linkage (-S-) is introduced by alkylating the triazole thiol intermediate with a chloroacetamide derivative.

Alkylation with N-(2-Chloro-5-(trifluoromethyl)phenyl)chloroacetamide

The triazole thiol (1 equiv) reacts with N-(2-chloro-5-(trifluoromethyl)phenyl)chloroacetamide (1.2 equiv) in alkaline conditions. Potassium hydroxide deprotonates the thiol group, facilitating nucleophilic substitution at the chloroacetamide’s methylene carbon.

Optimized Parameters :

  • Solvent : Ethanol or DMF
  • Base : KOH (2 equiv)
  • Temperature : 60–80°C
  • Reaction Time : 4–6 hours
  • Yield : 58–73%

Solvent Effects on Alkylation Efficiency

Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics by stabilizing the transition state. Ethanol, though less efficient, is preferred for its lower toxicity.

Final Acetamide Formation

The acetamide group is incorporated during the alkylation step, as the chloroacetamide reagent delivers both the thioether and acetamide functionalities. Post-reaction purification via recrystallization (ethanol/water) ensures >95% purity.

Comparative Analysis of Synthetic Routes

Method Cyclization Yield Alkylation Yield Total Yield Key Advantage
Conventional Cyclization 78% 68% 53% Cost-effective reagents
Microwave Cyclization 85% 73% 62% Reduced time (30 mins vs. 6 hrs)

Challenges and Optimization Opportunities

Byproduct Formation

Over-alkylation at the triazole’s amino group may occur if excess chloroacetamide is used. Mitigation strategies include:

  • Stoichiometric Control : Limiting chloroacetamide to 1.2 equiv.
  • Temperature Modulation : Maintaining temperatures below 80°C to suppress side reactions.

Green Chemistry Approaches

Recent advances propose using ionic liquids as recyclable solvents for the alkylation step, reducing environmental impact without compromising yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl-substituted phenyl ring.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, palladium on carbon for reduction, and sodium hydride for substitution reactions are commonly used.

Scientific Research Applications

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyridine moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Amino vs. Alkyl Substitutions at Triazole Position 4: The target compound’s 4-amino group (vs.

Pyridinyl vs. Furanyl at Position 5 : Pyridin-3-yl (target) and pyridin-2-yl (analogs ) introduce distinct electronic profiles compared to furan-2-yl . Pyridine’s aromatic nitrogen could improve solubility or target engagement in kinase or protease inhibition.

Chloro and Trifluoromethyl Positioning on Phenyl : The 2-Cl,5-CF3-phenyl group in the target compound (vs. 4-Cl,3-CF3 in ) may alter steric hindrance and π-π stacking interactions, influencing membrane permeability or receptor selectivity.

Pharmacological Activity Trends

  • Anti-Exudative Activity : Furan-2-yl triazole analogs (e.g., 3.1–3.21) reduced edema in rats by 30–45% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s pyridinyl substituent may enhance metabolic stability over furan, though this requires validation.

Biological Activity

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a synthetic derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzymatic inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClF3N6OSC_{15}H_{12}ClF_3N_6OS. The presence of the triazole ring, thioether linkage, and chloro-trifluoromethyl phenyl group contributes to its unique biochemical interactions.

PropertyValue
Molecular Weight392.80 g/mol
IUPAC Name2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
CAS Number586998-90-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazole derivatives often inhibit enzymes involved in critical metabolic pathways. The compound may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and biosynthesis pathways.
  • Antimicrobial Activity : The triazole moiety has been shown to exhibit antibacterial and antifungal properties. Studies indicate that similar compounds can disrupt cell wall synthesis in bacteria and inhibit fungal growth by targeting ergosterol biosynthesis.

Antimicrobial Properties

Research has shown that related triazole compounds exhibit significant antimicrobial activity against various pathogens:

PathogenActivity (MIC)
Escherichia coli0.9 µg/mL
Staphylococcus aureus3.9 µg/mL
Candida albicans1.5 µg/mL

In a study involving 1,2,4-triazole derivatives, compounds similar to our target compound demonstrated potent activity against both bacterial and fungal strains .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various assays:

  • Cell Viability Assays : The compound was tested against multiple cancer cell lines using MTT assays. Preliminary results indicated significant cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231), with an IC50 value of approximately 39.2 µM .
  • National Cancer Institute (NCI) Screening : In screening against the NCI's panel of human tumor cell lines, moderate cytostatic activity was observed in several lines, indicating potential for further development as an anticancer agent .

Case Studies

  • Study on Antitubercular Activity : A related study focused on the synthesis of triazole derivatives for tuberculosis treatment highlighted the importance of structural modifications to overcome drug resistance mechanisms in Mycobacterium tuberculosis . This emphasizes the relevance of the target compound's design in developing effective antitubercular agents.
  • Antifungal Evaluation : Another study evaluated various triazole derivatives against fungal strains such as Aspergillus niger, showing that modifications to the triazole ring significantly influence antifungal potency .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction parameters influence yield?

The compound can be synthesized via nucleophilic substitution of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with a chloroacetamide derivative. A general method involves refluxing the thiol precursor with KOH in ethanol, followed by addition of the chloroacetamide intermediate (e.g., 2-chloro-5-(trifluoromethyl)phenylacetamide) . Key parameters include:

  • Solvent choice : Ethanol or aqueous-ethanol mixtures improve solubility of intermediates.
  • Reaction time : 1–3 hours under reflux to ensure complete substitution .
  • Purification : Recrystallization from ethanol or chromatography for higher purity (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation?

  • 1H/13C NMR : Confirm thioether bond formation (δ ~3.8–4.2 ppm for SCH2CO) and aromatic proton environments .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]+ at m/z ~469) and purity (>98%) .
  • Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

Q. How can solubility challenges be addressed in biological assays?

  • Solvent systems : Use DMSO for stock solutions (≤10 mg/mL) and dilute in PBS or cell culture media .
  • Surfactants : Add 0.1% Tween-80 to improve aqueous dispersion .
  • Control experiments : Include solvent-only controls to rule out vehicle toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridinyl vs. furanyl substituents) affect bioactivity?

  • Methodology : Synthesize analogs (e.g., replacing pyridin-3-yl with furan-2-yl) and compare IC50 values in target assays (e.g., enzyme inhibition) .
  • Key findings : Pyridinyl groups enhance π-π stacking with hydrophobic enzyme pockets, improving binding affinity by ~2-fold compared to furanyl derivatives .

Q. What mechanistic insights explain contradictory bioactivity data across cell lines?

  • Hypothesis : Differential expression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes (e.g., CYP450) may alter intracellular concentrations .
  • Validation :
  • Measure intracellular drug levels via LC-MS in resistant vs. sensitive cell lines.
  • Co-administer inhibitors (e.g., verapamil for P-gp) to assess potency restoration .

Q. How can computational modeling guide SAR studies?

  • Docking studies : Use AutoDock Vina to map interactions with targets (e.g., bacterial enoyl-ACP reductase). The trifluoromethyl group shows strong hydrophobic contacts with Val154 and Ile194 residues .
  • MD simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories to prioritize analogs with lower RMSD values .

Q. What strategies mitigate stability issues during long-term storage?

  • Degradation pathways : Hydrolysis of the acetamide group under acidic/alkaline conditions .
  • Optimization :
  • Store lyophilized powder at -20°C in inert atmospheres (N2).
  • Avoid aqueous buffers with pH <5 or >8 .

Methodological Recommendations

  • Synthesis scale-up : Replace ethanol with isopropanol for safer reflux at pilot scales .
  • Bioassay design : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate via dose-response curves .
  • Data interpretation : Use ANOVA with post-hoc Tukey tests to resolve contradictions in bioactivity data across replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.